

# An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

Cat. No.: B145530

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For researchers, scientists, and professionals in drug development, **(4-bromopyridin-2-yl)methanol** is a valuable heterocyclic building block. Its unique structure, featuring a pyridine ring substituted with both a bromo and a hydroxymethyl group, allows for versatile chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, potential applications, and safety information.

## Core Chemical and Physical Properties

**(4-Bromopyridin-2-yl)methanol** is a solid at room temperature, with its appearance described as a white to pale reddish-yellow or brown solid or liquid.<sup>[1]</sup> The following table summarizes its key quantitative properties.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	[2][3][4][5]
Molecular Weight	188.02 g/mol	[3][4][6][7]
CAS Number	131747-45-0	[2][3][4][6][7]
Melting Point	52.0 to 56.0 °C	[6][7][8]
Boiling Point	284.3 °C at 760 mmHg	[6][7][8]
Density	1.668 g/cm <sup>3</sup>	[7][8]
Flash Point	125.7 °C	[7][8]
Refractive Index	1.598	[7][8]
Vapor Pressure	0.00141 mmHg at 25 °C	[7][8]
pKa (Predicted)	13.09 ± 0.10	[8]
LogP	1.3364	[3][8]
Purity	Typically ≥95%	[2][3][7]

## Spectroscopic Data

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry are essential for structure confirmation and purity assessment. While specific spectra are not provided in this guide, they are typically available from the supplier for specific batches. Public databases like PubChem may also contain spectral information.[9]

## Reactivity and Stability

**(4-Bromopyridin-2-yl)methanol** is stable under recommended storage conditions, which include keeping it in a dark, dry place at room temperature in a sealed container.[1][8] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide.[10]

The presence of the bromine atom and the hydroxymethyl group on the pyridine ring are key to its reactivity. The bromine atom can be substituted or used in cross-coupling reactions, while

the alcohol functionality can be oxidized or converted to other functional groups.

## Applications in Drug Development

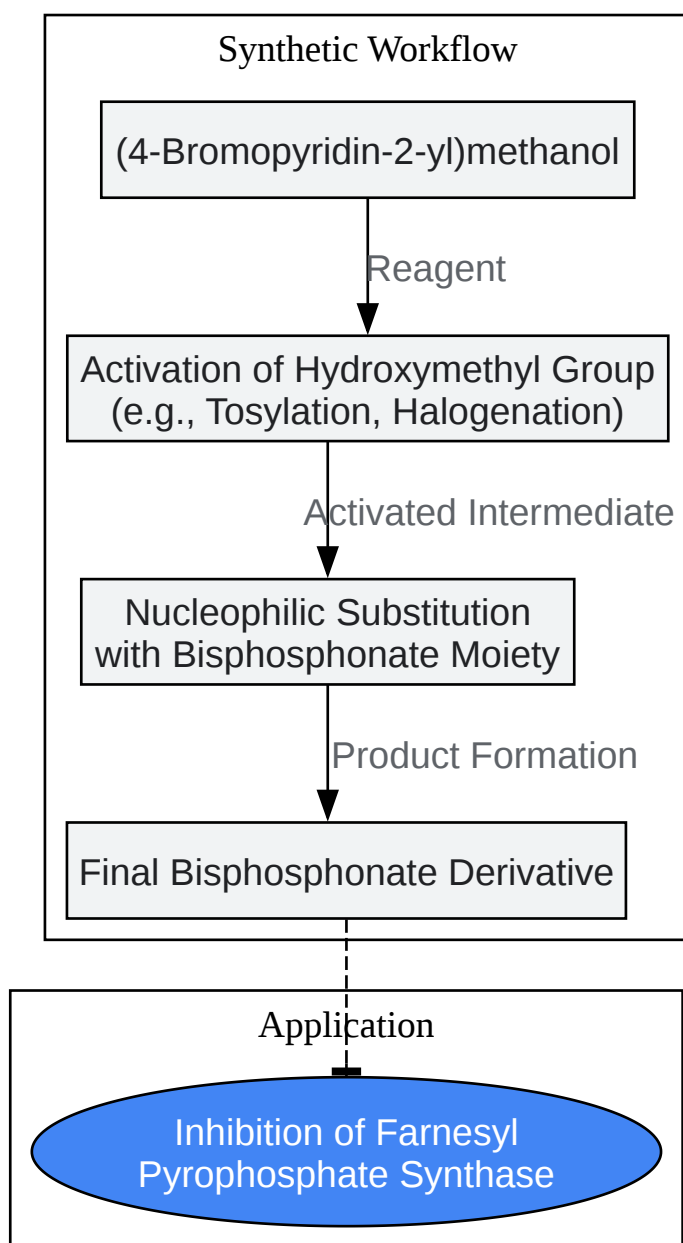
A significant application of **(4-bromopyridin-2-yl)methanol** is as a reagent in the synthesis of bisphosphonate derivatives.[7][8] These compounds are known to inhibit farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate pathway, which is involved in isoprenoid biosynthesis.[7][8] This makes it a valuable starting material for developing drugs targeting diseases where this pathway is dysregulated.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **(4-bromopyridin-2-yl)methanol** are not extensively available in the public domain and are often proprietary. However, a general synthetic approach could involve the selective bromination of 2-pyridinemethanol or the reduction of a corresponding 4-bromopicolinic acid derivative.

Use as a Reagent in Synthesis:

While a specific, detailed protocol for the synthesis of bisphosphonate derivatives using **(4-bromopyridin-2-yl)methanol** is not provided in the searched literature, a general workflow can be described. The hydroxymethyl group can be converted to a leaving group, followed by reaction with a phosphonate-containing nucleophile. Alternatively, the bromine atom can be utilized in a coupling reaction to attach the pyridine ring to a larger scaffold containing the bisphosphonate moiety.



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Caption: Synthetic workflow for bisphosphonate derivatives.

## Safety Information

**(4-Bromopyridin-2-yl)methanol** is associated with several hazard statements and should be handled with care in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10]

It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.[10][11] This product is intended for research and development use only.[2][4][10]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)